molecular formula C13H17ClN2O3 B1458762 N'-(5-chloropentanoyl)-3-methoxybenzohydrazide CAS No. 1823184-02-6

N'-(5-chloropentanoyl)-3-methoxybenzohydrazide

Cat. No. B1458762
M. Wt: 284.74 g/mol
InChI Key: JIGUIFUSEMAFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-(5-chloropentanoyl)-3-methoxybenzohydrazide” is a complex organic compound. It contains a benzohydrazide group, which is a common feature in many organic compounds, particularly in pharmaceuticals . The “5-chloropentanoyl” part suggests the presence of a 5-carbon chain with a chlorine atom attached to one end. The “3-methoxy” indicates a methoxy group (-OCH3) attached to the benzene ring .

Scientific Research Applications

  • GC-FID Method Development and Validation

    • Field : Analytical Chemistry .
    • Application : 5-Chlorovaleroyl chloride has been used in the development and validation of a Gas Chromatography-Flame Ionization Detector (GC-FID) method for the analysis of low-level impurities present in 5-Chlorovaleroyl chloride .
  • Synthesis of Anion-Exchange Resins

    • Field : Polymer Chemistry .
    • Application : 5-Chlorovaleroyl chloride has been used in the synthesis of anion-exchange resins by acylation of polystyrene/divinylbenzene and subsequent amination with trimethylamine .
    • Method : The method involves acylating polystyrene/divinylbenzene with 5-Chlorovaleroyl chloride, followed by amination with trimethylamine .
  • Synthesis of Pharmaceutical Intermediates and Other Specialty Chemicals

    • Field : Pharmaceutical Chemistry .
    • Application : 5-Chlorovaleroyl chloride is commonly used as an alkylating agent in the synthesis of pharmaceutical intermediates and other specialty chemicals .
  • Separation of Valeryl chloride, 5-chloro- on Newcrom R1 HPLC column

    • Field : Analytical Chemistry .
    • Application : 5-Chlorovaleroyl chloride has been used in the separation of Valeryl chloride, 5-chloro- on Newcrom R1 HPLC column .
  • Isolation of Impurities in Preparative Separation

    • Field : Analytical Chemistry .
    • Application : 5-Chlorovaleroyl chloride has been used for isolation impurities in preparative separation .
  • Fast UPLC Applications

    • Field : Analytical Chemistry .
    • Application : 5-Chlorovaleroyl chloride has been used in fast UPLC applications .
  • Separation of Valeryl chloride, 5-chloro- on Newcrom R1 HPLC column

    • Field : Analytical Chemistry .
    • Application : 5-Chlorovaleroyl chloride has been used in the separation of Valeryl chloride, 5-chloro- on Newcrom R1 HPLC column .
  • Isolation of Impurities in Preparative Separation

    • Field : Analytical Chemistry .
    • Application : 5-Chlorovaleroyl chloride has been used for isolation impurities in preparative separation .
  • Fast UPLC Applications

    • Field : Analytical Chemistry .
    • Application : 5-Chlorovaleroyl chloride has been used in fast UPLC applications .

properties

IUPAC Name

N'-(5-chloropentanoyl)-3-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-19-11-6-4-5-10(9-11)13(18)16-15-12(17)7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGUIFUSEMAFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-chloropentanoyl)-3-methoxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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